molecular formula C11H21NO3 B13504817 tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate

tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate

Cat. No.: B13504817
M. Wt: 215.29 g/mol
InChI Key: BBWPENHUNUJQKV-UHFFFAOYSA-N
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Description

tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate: is an organic compound that features a piperidine ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for maintaining product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Chemistry: tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its piperidine ring is a valuable scaffold in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on various biological pathways. It serves as a model compound for understanding the interactions of piperidine-containing drugs with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, due to the presence of the piperidine ring, which is a common feature in many neuroactive compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

  • tert-Butyl 2-(piperidin-4-yl)acetate
  • tert-Butyl 2-(4-hydroxypiperidin-4-yl)acetate
  • tert-Butyl 2-(piperidin-3-yl)acetate

Comparison: While these compounds share the tert-butyl ester and piperidine ring, their substitution patterns differ, leading to variations in their chemical reactivity and biological activity. tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate is unique due to the presence of the hydroxy group at the 2-position, which can influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 2-hydroxy-2-piperidin-2-ylacetate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)9(13)8-6-4-5-7-12-8/h8-9,12-13H,4-7H2,1-3H3

InChI Key

BBWPENHUNUJQKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCCN1)O

Origin of Product

United States

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